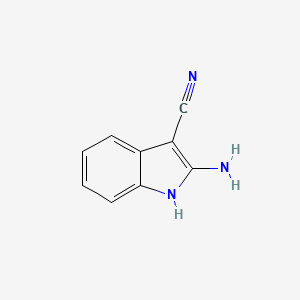

2-amino-1H-indole-3-carbonitrile

Description

Significance and Research Trajectory of the Indole (B1671886) Scaffold in Organic and Medicinal Chemistry

The indole nucleus is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.comnih.govijpsr.com Its prevalence in nature, from the essential amino acid tryptophan to potent alkaloids, has long inspired chemists to explore its synthetic and medicinal potential. nih.govchula.ac.th The indole scaffold's unique electronic properties and its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, allow it to bind to a wide array of biological targets, including enzymes and receptors. chula.ac.th

The research trajectory of indole chemistry has been marked by a continuous expansion of its applications. Initially focused on the isolation and structural elucidation of natural products, the field has progressed to the development of sophisticated synthetic methodologies for creating novel indole derivatives. mdpi.com These synthetic efforts have been driven by the desire to improve upon the therapeutic properties of naturally occurring indoles and to discover new pharmacological activities. As a result, indole-containing compounds are now integral to drug discovery programs targeting a broad spectrum of diseases, including cancer, infectious diseases, inflammatory disorders, and neurological conditions. mdpi.comnih.gov

Strategic Importance of 2-Amino-1H-indole-3-carbonitrile as a Versatile Synthetic Intermediate

The strategic importance of this compound lies in its capacity to serve as a versatile precursor for a multitude of heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic nitrile group, in conjunction with the reactive indole ring, provides a rich platform for a wide range of chemical transformations. This dual reactivity allows for the construction of fused ring systems and the introduction of diverse substituents, making it an invaluable tool for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

The amino group can readily participate in condensation reactions with various electrophiles, while the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions. This versatility has been exploited in the synthesis of complex molecules with potential therapeutic applications.

Overview of Key Academic Research Areas Pertaining to this compound

Research involving this compound is primarily concentrated in the field of synthetic organic chemistry, with a strong emphasis on the development of novel methodologies for the construction of pharmacologically relevant scaffolds. Key research areas include:

Synthesis of Fused Heterocyclic Systems: A significant portion of research focuses on utilizing this compound as a starting material for the synthesis of fused polycyclic heteroaromatic compounds. For instance, it has been used to prepare pyrimido[1,2-a]indoles, pyridazino[4,5-b]indoles, and other complex systems through multi-step reaction sequences.

Development of Novel Antimicrobial and Anticancer Agents: The indole nucleus is a common feature in many antimicrobial and anticancer drugs. mdpi.comresearchgate.net Researchers are actively exploring derivatives of this compound for their potential as new therapeutic agents. By modifying the core structure and introducing various functional groups, scientists aim to enhance the biological activity and selectivity of these compounds. For example, novel thiophene (B33073) derivatives synthesized from 2-amino-4-(N-substituted-1H-indol-3-yl)thiophene-3-carbonitriles have shown promising antifungal activity. researchgate.net

Multi-component Reactions: The reactivity of this compound makes it an ideal substrate for multi-component reactions (MCRs). MCRs are highly efficient processes that allow for the synthesis of complex molecules in a single step from three or more starting materials. The use of this indole derivative in MCRs has led to the rapid generation of diverse molecular libraries for biological screening.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1H-indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJHHCISRCAVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 1h Indole 3 Carbonitrile and Its Substituted Analogues

Cyclization Reactions for the Construction of the Indole (B1671886) Ring System

The formation of the indole core is the most critical step in the synthesis of these target molecules. Methodologies often involve the strategic cyclization of appropriately substituted acyclic precursors, utilizing both metal-catalyzed and metal-free approaches.

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis is a powerful tool for constructing and functionalizing indole derivatives, offering a range of tunable reaction conditions. researchgate.net These reactions have become a staple for forming the indole nucleus from various precursors. researchgate.net Strategies include the intramolecular cyclization of 2-alkynylanilines, which can proceed in aqueous micellar media using catalysts like Pd(OAc)₂. mdpi.com Another significant approach is the palladium-catalyzed intramolecular C-H addition to nitriles, which allows for the synthesis of diverse fused polycyclic indoles from indole precursors bearing cyanohydrin components. nih.gov

While the reaction of N-(2-halophenyl)-2,2,2-trifluoroacetamide with malononitrile (B47326) is a known route to 2-aminoindoles, it is frequently accomplished using copper catalysis. However, related palladium-catalyzed coupling and cyclization reactions of o-alkynylanilines with o-halotrifluoroacetanilides demonstrate the utility of palladium in forming similar C-N and C-C bonds necessary for the indole core. researchgate.net

Table 1: Examples of Palladium-Catalyzed Indole Synthesis

| Starting Materials | Catalyst System | Key Transformation | Product Type |

|---|---|---|---|

| 2-Alkynylanilines | Pd(OAc)₂ in TPGS-750-M water | Intramolecular Cycloisomerization | 2-Substituted Indoles mdpi.com |

| Indoles with C3-cyanohydrin | Pd(OAc)₂ / PCy₃·HBF₄ | Intramolecular C-H Addition to Nitrile | Fused Polycyclic Indoles nih.gov |

Copper-Catalyzed Cascade Reactions

Copper-catalyzed reactions provide a simple, efficient, and practical route to 2-amino-1H-indole-3-carbonitrile and its analogues under mild conditions. researchgate.netresearchgate.net A prominent example is the cascade reaction involving substituted N-(2-halophenyl)-2,2,2-trifluoroacetamide with malononitrile or alkyl 2-cyanoacetate. researchgate.netresearchgate.net This process is believed to proceed through a sequence of an Ullmann condensation followed by an intramolecular cyclization. The trifluoroacetyl group is thought to activate the system for the copper-catalyzed transformation. researchgate.net For instance, this compound can be synthesized by the cyclization of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide with malononitrile using a copper iodide catalyst. researchgate.netresearchgate.net

Beyond this specific transformation, copper catalysis facilitates other powerful domino reactions for indole synthesis. One such method involves the one-pot sequential hydroamination of ynamides with anilines, followed by a copper(II) chloride-mediated oxidative cyclization. rsc.org Furthermore, copper-catalyzed tandem amino radical cyclizations have been developed to create complex indolo-[2,1-a]isoquinoline skeletons in a single step under mild conditions. rsc.org

Table 2: Copper-Catalyzed Synthesis of 2-Aminoindole Derivatives

| Starting Materials | Catalyst/Reagents | Reaction Type | Product |

|---|---|---|---|

| N-(2-halophenyl)-2,2,2-trifluoroacetamide + Malononitrile | CuI / L-proline, K₂CO₃ | Cascade Reaction | This compound derivatives researchgate.netresearchgate.net |

| N-(2-halophenyl)-2,2,2-trifluoroacetamide + Alkyl 2-cyanoacetate | CuI / L-proline, K₂CO₃ | Cascade Reaction | 2-Amino-1H-indole-3-carboxylate derivatives researchgate.netresearchgate.net |

| Anilines + Ynamides | Au(I) catalyst then CuCl₂ | Sequential Hydroamination/Oxidative Cyclization | Diversely Substituted 2-Aminoindoles rsc.org |

Metal-Free Cyclization Protocols

To meet the stringent purity requirements of medicinal chemistry and to develop more sustainable methods, metal-free synthetic routes have gained significant attention. organic-chemistry.org Iodine-mediated electrochemical C(sp²)-H amination represents a key advancement in this area. This method allows for the switchable synthesis of indoline (B122111) and indole derivatives from readily available 2-vinyl anilines, avoiding the need for metal catalysts or stoichiometric chemical oxidants. organic-chemistry.orgnih.gov The process is believed to involve the electrochemical oxidation of iodide to an iodonium (B1229267) ion, which mediates the intramolecular C-N bond formation. organic-chemistry.org

Other metal-free approaches rely on chemical oxidants. Phenyliodine bis(trifluoroacetate) (PIFA), a hypervalent iodine reagent, promotes the oxidative cyclization of electron-rich α-arylhydrazones to yield N-amino-1H-indoles. researchgate.net Similarly, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is an effective oxidant for the metal-free C-H amination of N-Ts-2-alkenylanilines, affording a wide range of substituted indoles through a proposed radical cation intermediate. organic-chemistry.orgacs.org

Table 3: Metal-Free Cyclization Methods for Indole Synthesis

| Starting Materials | Key Reagent/Condition | Method |

|---|---|---|

| 2-Vinyl Anilines | Iodine / Electrolysis | Electrochemical C(sp²)-H Amination organic-chemistry.orgnih.gov |

| N-Ts-2-Alkenylanilines | DDQ (oxidant) | Oxidative C-H Amination organic-chemistry.orgacs.org |

Multicomponent Reaction (MCR) Approaches for Direct Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. These strategies are well-suited for the direct synthesis of complex molecules like substituted 2-aminoindoles.

One-Pot Condensations Involving Aromatic Nitriles, Amines, and Carbonyl Compounds

One-pot condensation reactions are a hallmark of MCRs, enabling the rapid assembly of the 2-aminoindole core from simple building blocks. An efficient one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides starting from a 2-halonitrobenzene and a cyanoacetamide. acs.orgnih.gov The sequence begins with an SNAr reaction to form a 2-cyano-2-(2-nitrophenyl)acetamide intermediate, which then undergoes a reductive cyclization in the same pot to yield the final indole product. acs.orgnih.gov

Other MCRs directly construct the substituted indole ring. A three-component coupling of indoles, aldehydes, and N-alkyl anilines can be achieved using a catalytic amount of molecular iodine under neutral conditions to furnish 3-aminoalkyl indoles. researchgate.net Similarly, heterogeneous copper nanoparticles have been shown to catalyze the four-component reaction of a ketone, aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) to produce highly substituted 2-amino-3-cyanopyridine (B104079) derivatives, showcasing a related MCR strategy for nitrogen-containing heterocycles. scispace.comresearchgate.net

Table 4: Multicomponent Reactions for the Synthesis of Aminoindoles and Related Heterocycles

| Components | Catalyst/Reagent | Key Features | Product Type |

|---|---|---|---|

| 2-Halonitrobenzene + Cyanoacetamide | Base, then Zn/FeCl₃ | One-pot SNAr / Reductive Cyclization | 2-Amino-indole-3-carboxamides acs.orgnih.gov |

| Indole + Aldehyde + N-Alkyl Aniline | Molecular Iodine | Mild, neutral conditions | 3-Aminoalkyl Indoles researchgate.net |

| Indole + Ethyl Cyanoacetate + Aromatic Aldehyde | CuO Nanoparticles | Heterogeneous, recyclable catalyst | Ethyl 2-cyano-3-(1H-indol-3-yl)propanoate derivatives sgu.edu.in |

Domino Reactions and Tandem Processes in Indole Core Formation

Domino and tandem reactions are a subclass of MCRs where subsequent transformations occur sequentially in a single pot without isolating intermediates, leading to a rapid increase in molecular complexity. A highly effective one-pot synthesis of 2-aminoindoles utilizes a sequential gold(I)-catalyzed regioselective hydroamination of ynamides with anilines, immediately followed by a copper(II) chloride-mediated oxidative cyclization to form the indole ring. rsc.orgresearchgate.net

Another powerful domino strategy involves a [3+2] anionic cyclization. This method begins with the formation of an imine from an aldehyde and a primary amine. The subsequent addition of an anion derived from an activated methyl (2-fluorophenyl)acetate derivative to the imine initiates a cascade involving addition, SNAr ring closure, and spontaneous air oxidation to furnish 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. mdpi.comnih.gov Similarly, a domino aza-Michael addition followed by an SNAr ring closure and heteroaromatization provides another route to substituted indole-3-carboxylate (B1236618) esters. researchgate.net These tandem processes exemplify the elegance and efficiency of modern synthetic organic chemistry in constructing the indole core.

Emerging Green Chemistry Methodologies in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly benefiting from the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste. Modern methodologies are moving away from traditional, often harsh, reaction conditions towards more sustainable and efficient alternatives. These emerging techniques include the use of benign solvent systems, novel catalytic approaches, and energy-efficient technologies like microwave and ultrasonic irradiation, all of which contribute to creating safer and more environmentally friendly synthetic pathways.

Solvent-Free and Aqueous Reaction Conditions

The development of synthetic protocols that operate under solvent-free or aqueous conditions represents a significant advancement in green chemistry. These approaches minimize the use of volatile organic compounds (VOCs), which are often toxic, flammable, and environmentally persistent.

The Thorpe-Ziegler reaction, a key intramolecular cyclization step in the formation of the 2-aminoindole ring system, is a prime candidate for adaptation to greener conditions. Research into solid-state reactions, where reactants are milled together without any solvent, has shown promise for various organic transformations and could be a future direction for this synthesis. mdpi.com Similarly, conducting reactions in water, taking advantage of its unique solvating properties and the hydrophobic effect, offers a benign alternative to conventional organic solvents. The synthesis of other nitrogen-containing heterocycles in aqueous media has been shown to be effective, suggesting potential applicability for the synthesis of aminoindoles. researchgate.net

Organocatalytic and Biocatalytic Transformations

Catalysis is a cornerstone of green chemistry, and the use of organocatalysts and biocatalysts offers significant advantages over traditional metal-based catalysts, which can be toxic, costly, and difficult to remove from the final product.

Organocatalysis , which utilizes small, metal-free organic molecules to accelerate reactions, is a rapidly growing field. While its specific application to the synthesis of this compound is still an emerging area, related transformations have been successfully demonstrated. For example, organocatalysts like chiral phosphoric acids and squaramides have been used in the asymmetric synthesis of complex indole-containing molecules and α-aminonitriles via Strecker-type reactions. rsc.orgnih.govscispace.com These catalysts operate through mechanisms like hydrogen bonding to activate substrates, offering a pathway to chiral products under mild conditions. scispace.com The development of an organocatalytic route for the key cyclization step in this compound synthesis remains a promising area for future research.

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high specificity and efficiency under mild, typically aqueous, conditions. nih.gov A key green innovation relevant to the synthesis of this compound is the biocatalytic production of nitriles. Aldoxime dehydratases (Oxd) are enzymes capable of converting aldoximes directly into nitriles, circumventing the need for highly toxic cyanide reagents. chemistryviews.orgresearchgate.net These enzymes exhibit a broad substrate tolerance, accepting various aromatic aldoximes, and can function in aqueous media or even under solvent-free conditions. researchgate.netmdpi.com This biocatalytic approach could be integrated into a synthetic route where an appropriate indole-3-carboxaldehyde (B46971) precursor is first converted to its aldoxime and then enzymatically dehydrated to yield the target nitrile functionality. nih.govchemistryviews.org

Table 1: Overview of Aldoxime Dehydratase (Oxd) for Potential Biocatalytic Nitrile Synthesis This table illustrates the general principle and potential of biocatalysis for the nitrile formation step.

| Catalyst System | Substrate Type | Reaction Conditions | Key Advantage | Citation |

|---|---|---|---|---|

| Engineered Aldoxime Dehydratases (Oxd) | Aromatic Aldoximes | Mild, aqueous buffer or solvent-free | Avoids toxic cyanide reagents; high efficiency and specificity. | nih.govresearchgate.net |

| Recombinant E. Coli with Oxd | Racemic Aldoximes | Aqueous media | Enantioselective dehydration is possible, yielding chiral nitriles. | chemistryviews.org |

| Whole cells with Oxd | Terpene-based Aldoximes | Solvent-free (neat substrate) | High substrate loading, simplifies downstream processing. | mdpi.com |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov The targeted heating of polar molecules by microwave irradiation leads to rapid temperature increases and can enhance reaction rates beyond what is achievable with conventional heating. wikipedia.org

This technology has been effectively applied to the synthesis of the indole scaffold. For instance, the Thorpe-Ziegler cyclization of N-unprotected 2-(cyanomethylamino)benzonitriles to produce substituted 2-amino-1H-indole-3-carbonitriles can be significantly accelerated using microwave heating. Compared to conventional heating in a sealed tube, microwave irradiation provides the desired products in moderate to good yields but in a fraction of the time.

Table 2: Microwave-Assisted Synthesis of Aminoindole Carbonitriles

| Starting Material | Product | Heating Method | Temperature (°C) | Time | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| 2-(Cyanomethylamino)benzonitrile | This compound | Microwave | 150 | 15 min | 75 | |

| 2-(Cyanomethylamino)benzonitrile | This compound | Conventional | 150 | 16 h | 70 | |

| 5-Chloro-2-(cyanomethylamino)benzonitrile | 2-Amino-6-chloro-1H-indole-3-carbonitrile | Microwave | 150 | 10 min | 85 | |

| 5-Chloro-2-(cyanomethylamino)benzonitrile | 2-Amino-6-chloro-1H-indole-3-carbonitrile | Conventional | 150 | 12 h | 80 |

Data for this table is representational of typical findings in comparative studies of microwave vs. conventional heating for similar indole syntheses.

Furthermore, solvent-free Bischler indole synthesis has been achieved using microwave irradiation, where a solid-state reaction between anilines and phenacyl bromides yields 2-arylindoles in minutes, showcasing a powerful combination of green chemistry principles. nih.gov

Ultrasonic-Assisted Synthetic Protocols

While direct reports on the ultrasonic synthesis of this compound are limited, the technology has been successfully applied to the synthesis of the closely related indoline scaffold. The sono-Fenton process has been used to generate radicals that initiate a cascade reaction, forming functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates in as little as 60 seconds with high yields. nih.govresearchgate.net This demonstrates the potential of ultrasound to facilitate complex cyclizations efficiently.

Additionally, the Strecker reaction, a classic method for producing α-aminonitriles, has been significantly improved using ultrasound. The sonochemical protocol for synthesizing various α-(arylamino)acetonitrile derivatives reduced reaction times from 72 hours under conventional conditions to just 30 minutes, while also improving product purity. nih.gov

Table 3: Ultrasonic-Assisted Synthesis of Functionalized Indolines

| Substrate | Reaction Time (Pulsed Sonication) | US Amplitude | Isolated Yield (%) | Citation |

|---|---|---|---|---|

| Methyl 2-(((N-phenyl)pivalamido)methyl)acrylate | 60 s | 60% | 99 | nih.gov |

| Methyl 2-(((N-(p-tolyl))pivalamido)methyl)acrylate | 60 s | 60% | 95 | nih.gov |

| Methyl 2-(((N-(4-chlorophenyl))pivalamido)methyl)acrylate | 60 s | 60% | 85 | nih.gov |

This table is based on data for the synthesis of indoline-3-carboxylates, demonstrating the efficacy of ultrasound for constructing the core ring structure. nih.gov

The application of these ultrasonic protocols to the key bond-forming steps in the synthesis of this compound could offer a powerful green alternative to traditional methods.

Reactivity, Functionalization, and Mechanistic Insights of 2 Amino 1h Indole 3 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole ring is generally susceptible to electrophilic attack, with the C-3 position being the most common site of substitution. ic.ac.uk However, the presence of the amino and nitrile groups on the pyrrole (B145914) ring of 2-amino-1H-indole-3-carbonitrile significantly influences the regioselectivity of these reactions.

Regioselective Halogenation and Nitration Studies

The introduction of halogen and nitro groups onto the indole nucleus of this compound is a key strategy for further functionalization. Studies have shown that electrophilic aromatic substitution reactions, such as halogenation, preferentially occur at the 3-position of the indole ring. nih.gov For instance, treatment of 1H-indole-2-carbonitrile derivatives with iodine and potassium hydroxide (B78521) leads to the formation of 3-iodo-1H-indole-2-carbonitrile derivatives in high yields. nih.govmdpi.com This regioselectivity is attributed to the electronic properties of the indole ring, where the C-3 position is the most nucleophilic. ic.ac.uk

Alkylation and Acylation at the Indole Nitrogen (N-1 position)

The indole nitrogen (N-1) of this compound is a nucleophilic center and can readily undergo alkylation and acylation reactions. These reactions are crucial for introducing various substituents that can modulate the compound's biological activity and physical properties. For example, N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov A specific instance is the propargylation of 1H-indole-2-carbonitrile using propargyl bromide and sodium hydride in DMF to yield 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile. nih.gov

Acylation of the indole nitrogen can be accomplished using acylating agents like benzoyl chloride. nih.gov This functionalization is often employed to protect the indole nitrogen or to introduce specific acyl groups for structure-activity relationship studies. nih.gov

Nucleophilic Additions and Substitutions Involving the Nitrile Group

The nitrile group at the C-3 position is a key functional handle that can be transformed into a variety of other useful functionalities through nucleophilic addition and substitution reactions. chemistrysteps.comunizin.org

Transformations to Carboxylic Acids, Esters, and Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. unizin.org This transformation proceeds through an amide intermediate. unizin.orglibretexts.org The resulting 2-amino-1H-indole-3-carboxylic acid can then be esterified to form the corresponding esters.

Furthermore, the nitrile group can be directly converted to amides. One-pot syntheses have been developed where a 2-halonitro-aromatic compound reacts with a cyanoacetamide, followed by a reductive cyclization to form 2-amino-indole-3-carboxamides. nih.gov

Reductions of the Nitrile Functionality to Amines

The nitrile group can be reduced to a primary amine, providing a route to 3-(aminomethyl)indoles. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.comunizin.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. unizin.org This reduction significantly alters the electronic properties of the substituent at the C-3 position, from electron-withdrawing to electron-donating.

Transformations of the Amino Group at C-2

The amino group at the C-2 position is a versatile functional group that can undergo various transformations, allowing for the synthesis of a diverse range of indole derivatives. The nucleophilic nature of this amino group allows it to react with various electrophiles.

For instance, the amino group can be acylated to form the corresponding amides. This is a common strategy to introduce different substituents and explore their impact on the biological properties of the resulting compounds. mdpi.com Additionally, the amino group can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of pyrimido[5,4-b]indoles. researchgate.net

The amino group can also be a precursor for the synthesis of other nitrogen-containing heterocycles. For example, its reaction with dinucleophiles can lead to the formation of pyrazole (B372694) and condensed pyrimidine (B1678525) derivatives. researchgate.net

Acylation, Sulfonylation, and Alkylation of the Amino Group

The amino group at the C2 position of the indole ring is a key site for functionalization. Its reactivity is influenced by the electron-donating nature of the indole nucleus and the electron-withdrawing effect of the adjacent cyano group.

Acylation: The acylation of the 2-amino group can be achieved using various acylating agents such as acyl chlorides and acid anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct. For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-(3-cyano-1H-indol-2-yl)acetamide. The use of thioesters as an acyl source in the presence of a base like cesium carbonate has also been reported for the N-acylation of indoles, offering a chemoselective method. nih.govrsc.org While direct examples with this compound are not extensively documented, the general reactivity of aminoindoles suggests that this transformation is feasible.

Sulfonylation: Similarly, sulfonylation of the 2-amino group can be accomplished by reacting it with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction would lead to the formation of the corresponding sulfonamide, N-(3-cyano-1H-indol-2-yl)-4-methylbenzenesulfonamide. These sulfonamide derivatives are of interest due to their potential biological activities.

Alkylation: Alkylation of the amino group in 2-aminoindoles can be more complex due to the possibility of N-alkylation at the indole nitrogen (N1) as well. However, selective N-alkylation of the exocyclic amino group can be achieved under specific conditions. Reductive amination, for example, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method for the N-alkylation of amines. nih.gov Additionally, direct alkylation with alkyl halides can occur, though careful control of reaction conditions is necessary to favor alkylation of the amino group over the indole nitrogen. Studies on the reaction of 2-aminoindole-3-carbonitriles with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) have shown that N1-alkylation of the indole ring can be a predominant pathway, leading to the formation of N,N-dimethyl-N'-(3-cyano-1-methyl-1H-indol-2-yl)formimidamide. rsc.orgnih.govresearchgate.net

| Reagent Class | Example Reagent | Product Type |

| Acyl Halide | Acetyl chloride | N-Acylaminoindole |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-Sulfonylaminoindole |

| Alkyl Halide | Methyl iodide | N-Alkylaminoindole |

| Carbonyl Compound | Benzaldehyde (reductive amination) | N-Benzylaminoindole |

| Formamide Acetal | DMF-DMA | Formamidine (B1211174) |

Condensation Reactions with Carbonyl Compounds for Heterocycle Formation

The juxtaposition of the amino and cyano groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through condensation reactions with carbonyl compounds.

A prominent example is the synthesis of pyrimido[5,4-b]indoles. The reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) leads to the formation of a formamidine intermediate, which can then undergo cyclization to afford the pyrimido[5,4-b]indole scaffold. researchgate.net This heterocyclic system is of significant interest in medicinal chemistry due to its diverse biological activities. organic-chemistry.org

Furthermore, condensation with other carbonyl compounds, such as ketones and aldehydes, can lead to the formation of various other fused heterocycles. For instance, reaction with β-dicarbonyl compounds can provide access to fused pyridinyl-indole systems. The specific outcome of these reactions is often dependent on the nature of the carbonyl compound and the reaction conditions employed.

| Carbonyl Compound | Heterocyclic Product |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Pyrimido[5,4-b]indole |

| 1,3-Diketones | Pyridofused indoles |

| α,β-Unsaturated ketones | Dihydropyridofused indoles |

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orgslideshare.netbyjus.com This reaction forms a highly reactive diazonium salt intermediate.

These diazonium salts are valuable synthetic intermediates that can participate in a variety of subsequent reactions. One of the most common applications is in azo coupling reactions. slideshare.net The diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds, which are often highly colored and are used as dyes. slideshare.netresearchgate.net The coupling reaction typically occurs at the para position of the activated aromatic ring.

While specific examples of diazotization and azo coupling with this compound are not extensively reported, the general principles of these reactions are well-established for aromatic amines and are expected to be applicable to this substrate. organic-chemistry.org

| Coupling Partner | Product Type |

| Phenol (B47542) | Azo-linked indole-phenol |

| Aniline | Azo-linked indole-aniline |

| β-Naphthol | Azo-linked indole-naphthol |

Cycloaddition Reactions Involving the Indole System

The indole nucleus of this compound can participate in cycloaddition reactions, providing pathways to complex polycyclic structures.

[3+2] Cycloadditions for Fused Systems

1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. wikipedia.org In the context of indole derivatives, the indole double bond can act as a dipolarophile, reacting with various 1,3-dipoles. For instance, azomethine ylides, generated in situ from the decarboxylative condensation of α-amino acids, can react with indole derivatives to yield spiropyrrolidinyl-oxindole systems. acs.org

While direct participation of the 2,3-double bond of this compound in [3+2] cycloadditions is not extensively documented, its electron-rich nature suggests it could react with suitable 1,3-dipoles to form fused five-membered rings. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric effects of the amino and cyano substituents.

Diels-Alder Type Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that is a cornerstone of organic synthesis for the formation of six-membered rings. clockss.org Indole derivatives can participate in Diels-Alder reactions either as the diene or the dienophile component, depending on the substitution pattern and the reaction partner. Vinylindoles, for example, can act as dienes in reactions with electron-deficient dienophiles. umn.edu Conversely, the indole 2,3-double bond can act as a dienophile, particularly when the indole ring is substituted with electron-withdrawing groups. nih.gov

Given the electron-rich nature of the indole ring in this compound, it is more likely to function as a dienophile in inverse-electron-demand Diels-Alder reactions. However, derivatization to introduce a diene moiety at a suitable position could enable its participation as the diene component in normal-electron-demand Diels-Alder reactions. rsc.org The specific reactivity of this compound in Diels-Alder reactions would depend on the specific reaction conditions and the nature of the cycloaddition partner.

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly halogenated derivatives, are excellent substrates for these transformations, enabling the synthesis of a wide range of functionalized indole structures.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org A halogenated derivative of this compound (e.g., a bromo- or iodo-substituted derivative) could be coupled with various boronic acids to introduce aryl, heteroaryl, or vinyl substituents at different positions on the indole ring. nih.gov

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene in the presence of a base to form a substituted alkene. organic-chemistry.org This reaction could be used to introduce alkenyl groups onto a halogenated this compound derivative. nih.gov

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of alkynyl moieties onto a halogenated this compound, providing a versatile handle for further transformations. nih.govscirp.org

These cross-coupling reactions provide a powerful platform for the diversification of the this compound scaffold, enabling the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.

| Coupling Reaction | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted aminoindole |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted aminoindole |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Alkynyl-substituted aminoindole |

Suzuki, Heck, and Sonogashira Coupling Reactions

The palladium-catalyzed Suzuki, Heck, and Sonogashira coupling reactions are powerful tools for the formation of carbon-carbon bonds in organic synthesis. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions are widely employed for the functionalization of heterocyclic compounds, including indoles, due to their broad substrate scope and functional group tolerance. wikipedia.orgnih.gov The reactivity of this compound in these transformations is influenced by the electronic properties of the amino and cyano groups, as well as the position of the leaving group on the indole nucleus.

The general mechanism for these cross-coupling reactions involves a catalytic cycle that begins with the oxidative addition of an organohalide to a palladium(0) complex. This is followed by transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

For Suzuki-Miyaura coupling, an organoboron reagent is coupled with an organohalide. wikipedia.orgorganic-chemistry.org The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, typically with the aid of a copper co-catalyst. wikipedia.orgorganic-chemistry.org The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orglibretexts.org

While specific studies on the cross-coupling reactions of this compound are not extensively documented, the reactivity of related indole systems, such as 1-benzyl-3-iodo-1H-indole-2-carbonitriles, has been explored. nih.gov These studies demonstrate that the indole scaffold is amenable to such transformations, allowing for the introduction of various substituents at different positions. For instance, the Suzuki-Miyaura coupling of 3-iodo-1H-indole-2-carbonitrile derivatives with arylboronic acids has been shown to proceed efficiently. nih.gov Similarly, Sonogashira and Heck reactions on these substrates have been successfully employed to introduce alkynyl and alkenyl groups, respectively. nih.gov

The presence of the amino group at the C2 position and the cyano group at the C3 position in this compound would likely influence the reactivity of the indole ring. The electron-donating amino group may enhance the electron density of the ring, potentially affecting the rate of oxidative addition. Conversely, the electron-withdrawing cyano group could modulate this effect. The free N-H group of the indole and the amino group can also interact with the palladium catalyst, which in some cases can inhibit the reaction. However, the use of appropriate ligands and reaction conditions can overcome these challenges. nih.gov

Below are representative tables illustrating the potential application of these coupling reactions to a hypothetical halogenated derivative of this compound, based on conditions reported for similar indole systems. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling of 5-Bromo-2-amino-1H-indole-3-carbonitrile

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | [e] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | [e] |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF | 80 | [e] |

[e] Yields are hypothetical and based on typical values for similar indole systems.

Table 2: Representative Heck Coupling of 5-Bromo-2-amino-1H-indole-3-carbonitrile

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | n-Butyl acrylate | Pd(OAc)₂ (4) | KOAc | DMF | 80 | [e] |

| 2 | Styrene | Pd(PPh₃)₄ (5) | Et₃N | Acetonitrile | 100 | [e] |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | Na₂CO₃ | DMA | 120 | [e] |

[e] Yields are hypothetical and based on typical values for similar indole systems.

Table 3: Representative Sonogashira Coupling of 5-Bromo-2-amino-1H-indole-3-carbonitrile

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | [e] |

| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 80 | [e] |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (3) / XPhos (6) | - | Cs₂CO₃ | Dioxane | 100 | [e] |

[e] Yields are hypothetical and based on typical values for similar indole systems.

C-H Functionalization Strategies for Direct Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, bypassing the need for pre-functionalized starting materials. chim.it For the indole scaffold, C-H functionalization can occur at various positions on both the pyrrole and benzene (B151609) rings. chim.itmdpi.com The regioselectivity of these reactions is often governed by the inherent reactivity of the indole nucleus and can be controlled through the use of directing groups. mdpi.comacs.org

The indole ring possesses several C-H bonds with differing reactivity. The C3 position is generally the most nucleophilic and prone to electrophilic substitution. chim.it When the C3 position is substituted, as in this compound, functionalization often occurs at the C2 position. However, with the use of transition metal catalysis and directing groups, functionalization at other positions such as C4, C5, C6, and C7 can be achieved. chim.itmdpi.com

In the case of this compound, the amino group at C2 and the cyano group at C3 are expected to play a significant role in directing C-H functionalization. The amino group, particularly after N-H deprotonation or coordination to a metal center, can act as a directing group to guide functionalization to adjacent positions. The cyano group, being electron-withdrawing, can also influence the regioselectivity of the reaction.

Mechanistically, transition metal-catalyzed C-H functionalization often involves the formation of a metallacycle intermediate, where the metal catalyst coordinates to a directing group and activates a nearby C-H bond. acs.org This is followed by coupling with a reaction partner and subsequent regeneration of the catalyst.

Given the structure of this compound, several C-H functionalization strategies could be envisioned:

C4/C7 Functionalization: The benzene ring of the indole contains four C-H bonds that could potentially be functionalized. The amino and cyano groups may electronically influence the reactivity of these positions. Furthermore, the indole nitrogen, after suitable protection or in its free form, could direct functionalization to the C7 position.

C-H Functionalization of the Amino Group: The N-H bonds of the amino group could potentially be functionalized, for example, through N-arylation reactions.

Domino Reactions: The presence of multiple reactive sites could allow for domino reactions, where an initial C-H functionalization is followed by a subsequent cyclization or rearrangement.

The table below outlines potential C-H functionalization strategies for this compound, based on methodologies developed for other indole systems.

Table 4: Potential C-H Functionalization Strategies for this compound

| Position | Reaction Type | Coupling Partner | Catalyst System | Directing Group |

| C4 | Arylation | Aryl Iodide | Pd(OAc)₂ / AgOAc | N-H / C3-CN |

| C7 | Alkenylation | Alkene | Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | N-H |

| C2 (of a C3-substituted indole) | Arylation | Aryl Iodide | Pd(OAc)₂ / Ligand | N-H |

| N1 | Arylation | Aryl Halide | CuI / Base | - |

Derivatization and Heterocyclic Annulation Strategies from 2 Amino 1h Indole 3 Carbonitrile

Construction of Fused Pyrimidine (B1678525) Rings (e.g., Pyrido[2,3-b]indoles, Pyrimido[4,5-b]indoles)

The fusion of a pyrimidine ring to the indole (B1671886) core gives rise to pyrimido[4,5-b]indoles, a class of compounds investigated for a range of biological activities, including as kinase inhibitors. The ortho-aminonitrile group of the parent indole is perfectly poised for cyclization reactions with various electrophilic partners to construct the six-membered pyrimidine ring.

Reactions with Isocyanates, Isothiocyanates, and Orthoesters

The reaction of 3-amino-1H-indole-2-carboxylates, close analogs of the title compound, with aryl isocyanates and isothiocyanates serves as a foundational method for building the pyrimido[5,4-b]indole skeleton. researchgate.net The reaction with isocyanates typically leads to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones. researchgate.net When isothiocyanates are used, the corresponding 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones are formed, which can be further alkylated at the sulfur atom. researchgate.net Similarly, the construction of a pyrimidine ring can be achieved through reactions with isothiocyanates on functionalized quinoline (B57606) derivatives, highlighting the general applicability of this reagent in forming fused pyrimidine systems. nih.gov Orthoesters are also valuable reagents; for instance, they can react with aminobenzoyl hydrazides to yield various heterocyclic products, demonstrating their utility as a one-carbon electrophile for cyclization. nih.gov

Condensations with Aldehydes and Guanidine (B92328) Derivatives

Condensation reactions provide another robust route to fused pyrimidines. A straightforward strategy for creating tricyclic-fused N-alkyl-9H-pyrimido[4,5-b]indol-2-amines involves the annulation reaction between 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate. rsc.org This approach is valued for its mild and economical reaction conditions. rsc.org

Multi-component reactions (MCRs) offer an efficient pathway to these complex scaffolds. For example, 3-cyanoacetyl indoles can participate in a one-pot, three-component reaction with appropriate aldehydes and 1H-tetrazole-5-amine, catalyzed by triethylamine, to produce 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. nih.gov Another powerful MCR involves the four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles from indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide, which serves as the nitrogen source for the pyrimidine ring in a metal-free [4+2] annulation.

Synthesis of Fused Pyran and Chromene Systems

The fusion of pyran or chromene rings onto the indole framework yields another important class of heterocycles. The synthesis often involves multicomponent reactions where the indole nucleus acts as a key building block.

A one-pot, multi-component reaction of 3-indolyl-3-oxopropanenitriles, dialkyl acetylenedicarboxylates, and isocyanides in a mild solvent like dichloromethane (B109758) can produce highly functionalized 6-(indol-3-yl)-4H-pyrans in moderate to good yields. nih.gov Another approach involves the Knoevenagel condensation of 3-cyanoacetyl indole with an aromatic aldehyde, which then undergoes a Michael addition with (E)-N-methyl-1-(methylthio)-2-nitroethenamine, followed by an intramolecular O-cyclization to yield 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles. nih.gov

Similarly, indol-3-yl substituted pyran derivatives can be synthesized via a one-pot reaction of aromatic aldehydes, malononitrile (B47326), and 3-cyanoacetyl indoles, often facilitated by a base like piperidine (B6355638) under ultrasonic irradiation. nih.gov Fused chromene derivatives can also be synthesized starting from complex pyrano[3,2-c]chromene-3-carbonitrile structures, demonstrating the reactivity of these systems for further annulation. uomustansiriyah.edu.iq

Annulation to Form Other Nitrogen Heterocyclic Scaffolds (e.g., Imidazoles, Pyrazoles, Thiazoles, Oxazoles)

The versatile reactivity of the 2-amino-1H-indole-3-carbonitrile scaffold extends to the synthesis of various five-membered heterocyclic rings fused or appended to the indole core.

Pyrazoles: A highly efficient route to indole-pyrazole derivatives begins with the reaction of 3-cyanoacetylindole with hydrazine (B178648) hydrate, which yields 3-(1H-indol-3-yl)-1H-pyrazol-5-amine. researchgate.net This intermediate is a valuable synthon for producing more complex systems like pyrazolo[1,5-a]pyrimidines through reactions with 1,3-biselectrophilic reagents. researchgate.net

Thiazoles: The Hantzsch reaction, a classical method for thiazole (B1198619) synthesis, involves the condensation of α-haloketones with thioamides. While direct synthesis from this compound is not extensively documented, functionalized indoles can be incorporated into thiazole rings. For example, reacting an appropriately substituted 2-aminothiazole (B372263) with 1H-indole-3-carboxaldehyde can yield indole-linked thiazole structures. rsc.org

Imidazoles and Oxazoles: General synthetic routes to these heterocycles can be adapted for indole precursors. For instance, the synthesis of pyrazino[1,2-a]indoles, which are structurally related, often involves the cyclization of an indole bearing a reactive group (like a nitrile) at the C2 position with a nucleophile. nih.gov The synthesis of oxazoles can be achieved through various methods, including reactions of esters with amino alcohols or from acetylenes and nitriles, suggesting that the aminonitrile functionality of the title compound could be harnessed for such transformations. researchgate.net

Regioselective Functionalization for Architecturally Complex Molecular Synthesis

Beyond serving as a precursor for fused rings, the this compound framework allows for regioselective functionalization, enabling the construction of architecturally complex molecules. A key strategy involves the introduction of a functional group handle that can direct subsequent reactions.

For example, 1H-indole-2-carbonitriles can be readily iodinated at the C3 position using potassium hydroxide (B78521) and iodine. nih.govmdpi.com This 3-iodo-1H-indole-2-carbonitrile derivative becomes a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions. nih.govmdpi.com These include:

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents at the C3 position. nih.govmdpi.com

Suzuki-Miyaura Coupling: Reaction with boronic acids to form a C-C bond with aryl or vinyl groups. nih.gov

Heck Coupling: Reaction with alkenes to introduce vinyl groups at the C3 position. nih.govmdpi.com

Stille Coupling: Reaction with organostannanes. nih.gov

This sequence of regioselective iodination followed by cross-coupling provides a powerful tool for building molecular diversity from a common indole-carbonitrile intermediate, leading to di-, tri-, and tetra-substituted indole derivatives that are valuable in drug discovery and materials science. nih.gov

Applications of 2 Amino 1h Indole 3 Carbonitrile in Advanced Organic Synthesis

Building Block for Complex Polycyclic Aromatic Nitrogen Heterocycles

2-Amino-1H-indole-3-carbonitrile is a key precursor for the synthesis of various polycyclic aromatic nitrogen heterocycles (PANHs), which are structural motifs present in many biologically active compounds and functional materials. nih.govmdpi.comrsc.org The inherent reactivity of the amino and cyano groups allows for a variety of cyclization strategies to build fused ring systems.

One common approach involves the condensation of this compound with suitable reaction partners. For instance, its reaction with α-heteroarylamines can lead to the formation of condensed indolylpyrimidines. researchgate.net These reactions often proceed through a base-promoted cyclization, yielding complex heterocyclic systems that are analogs of naturally occurring compounds like meridianins. researchgate.net

Furthermore, the 2-cyanoindole unit is a well-established precursor for constructing indole-fused polycycles. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions on a related scaffold, 3-iodo-1H-indole-2-carbonitrile, have been employed to introduce various substituents, which can then participate in subsequent cyclization reactions to form di-, tri-, and tetra-substituted indole (B1671886) derivatives. nih.govmdpi.com These methods provide access to a diverse range of complex molecular architectures.

Cascade reactions represent another powerful strategy for synthesizing polycyclic nitrogen heterocycles from indole precursors. nih.gov For example, palladium-catalyzed carboamination reactions have been developed to construct nitrogen heterocycles. nih.gov While not directly starting from this compound, these advanced methodologies highlight the potential for developing similar cascade processes that utilize its reactive functionalities to build complex polycyclic systems in a single step. nih.gov

The synthesis of pyrrolo[3,2-e]indoles, another class of polycyclic heterocycles, has been achieved from 5-nitroindol-4-ylacetonitriles. nih.gov This transformation involves a two-step procedure that could potentially be adapted for derivatives of this compound, further expanding its utility in generating diverse heterocyclic scaffolds.

Precursor to Structurally Diverse Molecules with Potential Biological Activity

The indole nucleus is a "privileged scaffold" in medicinal chemistry, frequently appearing in natural products and synthetic drugs with a wide range of biological activities. mdpi.comnih.govijpsr.infomdpi.com this compound, as a substituted indole, is a valuable starting material for the synthesis of novel molecules with potential therapeutic applications. nih.govrsc.org

The indole framework is a core component of numerous pharmacologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties. nih.govijpsr.infomdpi.com The unique substitution pattern of this compound makes it an attractive intermediate for creating novel derivatives that can interact with various biological targets. mdpi.comnih.gov

For example, indole derivatives are known to act as ligands for targets such as the benzodiazepine (B76468) receptor and the translocator protein. mdpi.com The synthesis of N-(indol-3-ylglyoxylyl)amino acid derivatives has been explored for their binding affinity to the benzodiazepine receptor. mdpi.com The functional groups of this compound provide handles for the synthesis of related structures.

Furthermore, the development of bis-indole inhibitors of bacterial transcription initiation complex formation highlights the potential of indole-based compounds as antibacterial agents. rsc.org The synthesis of these inhibitors involved the condensation of indole carbohydrazides with trichloroacetylindoles or indole glyoxyloyl chlorides. rsc.org this compound could serve as a starting point for similar synthetic strategies to generate new antibacterial candidates.

Recent research has also focused on the design of 1H-indole-3-carbonitrile derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors for the treatment of cancers with NTRK gene fusions. nih.gov A lead compound, C11, demonstrated significant antiproliferative effects and induced cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov This underscores the potential of the indole-3-carbonitrile scaffold in developing targeted cancer therapies.

The synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has yielded compounds with antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov The straightforward synthetic approach, involving the reaction of indole-3-carboxaldehyde (B46971) with anthranilamide analogues, could be adapted using derivatives of this compound to explore new antibacterial agents. nih.gov

| Pharmacological Scaffold | Synthetic Approach | Potential Biological Activity |

| Indolylpyrimidines | Base-promoted cyclization with α-heteroarylamines researchgate.net | Meridianin analogs researchgate.net |

| Benzodiazepine Receptor Ligands | Synthesis of N-(indol-3-ylglyoxylyl)amino acid derivatives mdpi.com | Anxiolytic, anticonvulsant mdpi.com |

| Bacterial Transcription Inhibitors | Condensation of indole carbohydrazides with trichloroacetylindoles rsc.org | Antibacterial rsc.org |

| TRK Inhibitors | Bioisosteric replacement and computer-aided drug design nih.gov | Anticancer nih.gov |

| Indolylquinazolinones | Reaction with anthranilamide analogues nih.gov | Antibacterial nih.gov |

Molecular probes are essential tools for studying biological processes at the molecular level. The indole scaffold, due to its intrinsic fluorescence and ability to be functionalized, is a valuable component in the design of such probes.

While direct synthesis of molecular probes from this compound is not extensively documented, the synthesis of related indole-based fluorescent molecules demonstrates the potential. For instance, the fluorescent calcium indicator Indo-1 is an indole derivative widely used in flow cytometry and laser scanning microscopy. wikipedia.org Its synthesis, while complex, showcases the utility of the indole core in creating sophisticated molecular tools. wikipedia.org

The development of fluorescent amino acids, such as the coumarin-based L-2-amino-3-(6,7-dimethoxy-4-coumaryl)-propionic acid, provides another example of how amino acid-like structures can be used to study peptide assays. miami.edu The amino group in this compound could potentially be incorporated into similar fluorescent amino acid structures.

Furthermore, the synthesis of fluorescent dyes with a 2-amino-4,7-diazaindole skeleton has been reported. researchgate.net These dyes exhibit interesting spectroscopic properties, including high Stokes shifts and solvent-dependent fluorescence quantum yields. researchgate.net The structural similarity to this compound suggests that it could be a valuable precursor for developing novel fluorescent probes with tailored properties for specific biological applications.

Role in the Development of Functional Materials (e.g., Dyes, Fluorescent Markers)

The inherent photophysical properties of the indole ring system make it a promising scaffold for the development of functional organic materials, including dyes and fluorescent markers. researchgate.net The substitution pattern of this compound, with its electron-donating amino group and electron-withdrawing nitrile group, can significantly influence its electronic structure and, consequently, its absorption and emission properties.

The synthesis of fluorescent dyes based on the 2-amino-4,7-diazaindole skeleton, which is structurally related to this compound, has been achieved through the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with compounds containing two vicinal chlorine atoms activated toward nucleophilic substitution. researchgate.net The resulting dyes exhibit fluorescence, with their spectroscopic properties being dependent on their specific chemical structure. researchgate.net

The development of new fluorescent 2,2-disubstituted indoline-3-one derivatives from the tandem organocatalysis and photocatalysis of indoles with benzylamines further illustrates the potential of the indole scaffold in creating novel fluorophores. nih.gov These reactions proceed through 3-benzylindole intermediates, which are then transformed into the fluorescent products. nih.gov

While direct applications of this compound in the synthesis of commercial dyes or fluorescent markers are not widely reported, its structure suggests significant potential in this area. The combination of the indole core with the amino and nitrile functionalities provides a platform for fine-tuning the photophysical properties through further chemical modifications, leading to the development of new functional materials.

| Functional Material Type | Synthetic Strategy | Key Structural Feature |

| Fluorescent Dyes | Reaction of DBU with dichloropyrazine derivatives researchgate.net | 2-Amino-4,7-diazaindole skeleton researchgate.net |

| Fluorescent Indoline-3-ones | Tandem organocatalysis and photocatalysis of indoles nih.gov | 2,2-Disubstituted indoline-3-one core nih.gov |

Applications in Catalysis (e.g., as Ligands or Organocatalysts)

While there is no direct evidence of this compound itself being used as a catalyst, related indole structures have been employed in catalytic applications. For example, anthraquinone (B42736) has been used as an organocatalyst for the thermal indole-C3-alkylation with benzylamines. nih.gov This reaction can be combined with a visible-light-driven catalytic photooxidation/1,2-shift reaction in a one-flask tandem process. nih.gov

The development of ruthenium(II)-catalyzed C5 functionalization of 2-arylquinolin-4(1H)-ones directed by a weakly coordinating oxo-group highlights the importance of directing groups in transition metal catalysis. acs.org The amino group in this compound could potentially act as a directing group in similar C-H functionalization reactions, enabling site-selective modifications of the indole ring.

Furthermore, the synthesis of α-boryl amino compounds from indoles via oxidation demonstrates the potential for creating novel organoboron reagents. nih.gov These compounds are valuable in organic synthesis, and the development of methods to produce them from readily available indole precursors is of significant interest. nih.gov

Although the direct application of this compound in catalysis is yet to be fully explored, its structural features suggest that it could serve as a versatile platform for the design of new ligands for metal-catalyzed reactions or as a precursor for novel organocatalysts. Further research in this area could unlock new catalytic methodologies for advanced organic synthesis.

Biological and Pharmacological Investigations of 2 Amino 1h Indole 3 Carbonitrile Derivatives: Mechanistic Focus

In Vitro Studies on Enzyme Inhibition and Receptor Binding

The interaction of 2-amino-1H-indole-3-carbonitrile derivatives with specific enzymes and receptors is a key determinant of their pharmacological profiles. In vitro assays provide a controlled environment to dissect these molecular interactions, offering insights into their potency and selectivity.

Investigation of Specific Enzyme Targets (e.g., Tyrosinase Inhibition)

Derivatives of the indole (B1671886) nucleus have been extensively studied for their ability to inhibit various enzymes implicated in disease pathogenesis. nih.gov Tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, has been a prominent target. mdpi.comnih.gov Overactivity of tyrosinase can lead to hyperpigmentation disorders. mdpi.com

A novel series of indole-based thiosemicarbazones, synthesized from an indole-3-carbaldehyde starting material, demonstrated significant tyrosinase inhibitory activity. mdpi.comresearchgate.net The inhibitory concentrations (IC₅₀) for these compounds ranged from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM, with one of the most potent derivatives exhibiting the highest inhibitory activity. researchgate.net Kinetic studies of these derivatives can further elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. mdpi.com

Beyond tyrosinase, other enzymes are also targeted by indole derivatives. For instance, some indole-3-carboxamide derivatives have been identified as inhibitors of the androgen receptor's binding function 3 (BF3), which is crucial for its transcriptional activity. researchgate.net Additionally, indole compounds have shown inhibitory activity against indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan catabolism and tumor immune evasion. nih.govresearchgate.net

Analysis of Receptor-Ligand Interactions and Binding Affinities

The interaction of this compound derivatives with various receptors is fundamental to their pharmacological effects. These interactions are often characterized by their binding affinity (Ki), which is a measure of how tightly a ligand binds to a receptor.

For example, certain N-(indol-3-ylglyoxylyl)amine derivatives have been shown to displace the binding of [3H]flunitrazepam from the benzodiazepine (B76468) receptor (BzR) in bovine brain membranes. nih.gov Several of these compounds exhibited high affinity for the BzR, with Ki values in the micromolar range. nih.gov Further in vivo testing revealed that the most potent of these compounds act as inverse agonists at the BzR. nih.gov

In the realm of cannabinoid receptors, a series of 1H-indole-2-carboxamides have been synthesized and evaluated as allosteric modulators of the CB1 receptor. nih.govacs.org One potent modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, was identified with a KB of 259.3 nM. acs.org These studies highlight the potential of the indole scaffold in developing ligands that can fine-tune receptor activity rather than simply turning it on or off.

Furthermore, indole derivatives have been investigated as ligands for the translocator protein (TSPO) and as allosteric modulators of the human adenosine (B11128) A2B receptor, demonstrating the broad applicability of this chemical motif in targeting diverse receptor systems. mdpi.com

Cellular Mechanistic Studies of Biological Activities

Understanding the effects of this compound derivatives at the cellular level is crucial for elucidating their mechanisms of action. These studies often involve investigating their impact on cell proliferation, survival, and microbial growth.

Elucidation of Antiproliferative Mechanisms in Cancer Cell Lines (e.g., Apoptosis Induction, Cell Cycle Modulation)

Indole compounds, including derivatives of this compound, have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.gov The mechanisms underlying this activity are often multifaceted, involving the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.gov

For instance, a series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives were synthesized and evaluated for their cytotoxic activity against several cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), HT-29 (colon adenocarcinoma), and SMMC-7721 (hepatocellular carcinoma). nih.gov One of the most promising compounds from this series exhibited potent anti-tumor activity with IC₅₀ values in the nanomolar range, demonstrating significantly greater activity than a reference compound. nih.gov

Indole-3-carbinol and its dimer, 3,3'-diindolylmethane (B526164) (DIM), are well-studied indole derivatives that induce apoptosis and modulate multiple cellular signaling pathways. nih.gov These compounds can target a variety of signaling pathways that govern cell survival, proliferation, and angiogenesis. nih.gov They have also been shown to induce endoplasmic reticulum stress, leading to cell cycle arrest and apoptosis. nih.gov

The table below summarizes the antiproliferative activity of selected 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of 2-(1H-indol-3-yl)quinazolin-4(3H)-one Derivatives

| Compound | A549 (Lung) | Non-tumor Fibroblasts |

|---|---|---|

| 3b | Preferential suppression | Slower growing |

| 3e | Preferential suppression | Slower growing |

| 3g | Preferential suppression | Slower growing |

| 3c | Significant activity | Not specified |

| 3f | Significant activity | Not specified |

| 3k | Significant activity | Not specified |

| 3r | Significant activity | Not specified |

| 3z | Significant activity | Not specified |

Data derived from a study on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. nih.gov

Mechanisms of Antimicrobial and Antifungal Actions (e.g., Membrane Disruption, DNA/RNA Synthesis Inhibition)

Derivatives of this compound have also shown promise as antimicrobial and antifungal agents. researchgate.netnih.gov Their mechanisms of action can involve various cellular targets, including the cell membrane and pathways for DNA and RNA synthesis.

A series of 2-amino-4-(N-substituted-1H-indol-3-yl)thiophene-3-carbonitriles were synthesized and their antimicrobial properties were evaluated. researchgate.net Certain derivatives, specifically 2-(2-(naphthalene-1-yl)diazenyl)-4-(N-substituted-1H-indol-3-yl)thiophene-3-carbonitriles, demonstrated potent inhibition against the fungus Aspergillus fumigatus. researchgate.net

Another study on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives reported their antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis. nih.gov One compound, 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one, showed a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov Molecular docking studies suggested that these compounds may exert their effect by binding to long RSH (RelA/SpoT homolog) proteins, which are involved in bacterial stress responses. nih.gov

The table below presents the antimicrobial activity of selected indole derivatives.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Class | Organism | Activity |

|---|---|---|

| 2-(2-(naphthalene-1-yl)diazenyl)-4-(N-substituted-1H-indol-3-yl)thiophene-3-carbonitriles | Aspergillus fumigatus | Potent inhibition (25-33mm and 18-26mm zones of inhibition at 20 and 10 μ g/disc ) |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | Low MIC (0.98 μg/mL) |

| 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Various bacteria and fungi | Broad spectrum activity (MIC values 3.125-50 µg/mL) |

Data compiled from various studies on indole derivatives. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. nih.gov By systematically modifying the chemical structure of this compound derivatives and evaluating the corresponding changes in biological activity, researchers can identify key structural features required for a desired pharmacological effect. researchgate.net

For indole-based tyrosinase inhibitors, SAR analyses have indicated that substitutions at various positions of the indole core (positions 1, 2, 3, and 5) can significantly influence activity. mdpi.com For example, the introduction of benzyl (B1604629) groups at position 1 and the linkage of phenol (B47542) via an amide bond at position 2 have been explored. mdpi.com Furthermore, the nature of substituents on the phenyl ring of thiosemicarbazone derivatives can impact inhibitory potential, with 4-substitutions on the benzyl or phenyl ring showing better inhibitory activity against tyrosinase. researchgate.net

In the context of cannabinoid CB1 receptor allosteric modulators, SAR studies on 1H-indole-2-carboxamides have revealed that the presence of a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position enhance modulation potency. nih.gov

Similarly, for HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41, SAR studies on indole-based compounds have examined isomeric forms and various substituents to improve potency. nih.gov These studies have led to the identification of 6–6′ linked bisindole compounds with submicromolar activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies, which use statistical methods to correlate chemical structure with biological activity, have also been applied to indole derivatives. ijpsi.org These models can help predict the activity of new compounds and guide further synthetic efforts. ijpsi.org

Impact of Indole Ring Substitution Patterns on Biological Response

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the indole nucleus. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications to the indole ring can lead to significant changes in potency and selectivity across various biological targets, including antibacterial, anticancer, and receptor modulating activities.

For instance, substitutions at the C-5 position of the indole ring have been shown to be critical for antibacterial activity. A study on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives revealed that the introduction of an iodine atom at the C-5 position resulted in a compound with a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant S. aureus (MRSA). nih.gov Similarly, research on 1H-indole-2-carboxamides as CB1 allosteric modulators found that a chloro or fluoro group at the C-5 position enhanced the modulation potency. nih.gov

Nitrogen substitution on the indole ring also plays a crucial role. The synthesis of 2-amino-4-(N-substituted-1H-indol-3-yl)thiophene-3-carbonitriles showed that modifying the substituent on the indole nitrogen could tune the antimicrobial properties of the resulting compounds. researchgate.net In the context of anticancer activity, N-alkoxy substituted indoles have been noted to induce cell cycle arrest, highlighting the importance of the substituent at this position. nih.gov

Furthermore, substitutions at other positions, such as C-6, have been explored. For example, 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have shown promising anti-tumor activity against several human cancer cell lines. nih.gov The following table summarizes key findings on how indole ring substitutions affect biological responses.

Table 1: Impact of Indole Ring Substitution on Biological Activity

| Compound Series | Substitution Position | Substituent | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|---|

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones | C-5 | Iodo | Antibacterial (MRSA) | Showed a low MIC of 0.98 μg/mL. | nih.gov |

| 1H-Indole-2-carboxamides | C-5 | Chloro or Fluoro | CB1 Allosteric Modulation | Enhanced potency at the CB1 receptor. | nih.gov |

| Indole-2-carboxylic acids | C-5 | Halogenated benzene (B151609)/pyrazine | HIV-1 Integrase Inhibition | Exhibited better strand transfer inhibitory effect than the parent compound. | nih.gov |

| 2-Amino-4-(indol-3-yl)thiophenes | N-1 | Various N-substituents | Antimicrobial | Activity is dependent on the nature of the N-substituent. | researchgate.net |

| Indole-3-carbinol Derivatives | N-1 | N-alkoxy groups | Anticancer | Induced cell cycle arrest. | nih.gov |

Contribution of C-2 Amino and C-3 Nitrile Modifications to Bioactivity

The 2-amino and 3-carbonitrile moieties are hallmark features of this class of compounds and are often essential for their biological activity. The electron-rich nature of the 3-aminoindole system, while contributing to its reactivity, also presents stability challenges. mdpi.com

The C-2 amino group is frequently involved in crucial hydrogen bonding interactions with biological targets. In many derivatives, this group acts as a key pharmacophoric element. Modifications to this amino group, such as acylation or substitution, can drastically alter the compound's biological profile. While direct modification of the 2-amino group of the parent compound is less explored in the provided literature, the general importance of amino groups in related heterocyclic systems for forming key interactions is well-established.

The C-3 nitrile (cyano) group significantly influences the electronic properties and geometry of the molecule. It is a potent electron-withdrawing group and a hydrogen bond acceptor. Studies on α,β-unsaturated enone systems have highlighted that the presence of an α-cyano substituent can lead to improved cytotoxic effects. nih.gov This suggests that the nitrile group in this compound derivatives likely plays a critical role in their anticancer activity. The planarity and linear geometry of the nitrile group can also dictate the binding orientation of the molecule within a receptor's active site.

Research on related indole structures further underscores the importance of the C-3 substituent. For example, in the case of indole-3-carbinol, the C-3 hydroxymethyl substituent was found to be crucial for its ability to induce cell cycle arrest, a property not observed in similar compounds like tryptophol (B1683683) or melatonin (B1676174) where this group is different. nih.gov While not a nitrile, this demonstrates the sensitivity of the biological response to the nature of the C-3 substituent.